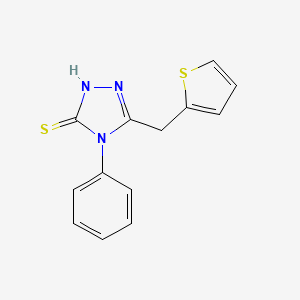
4-phenyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound was synthesized through a nucleophilic substitution reaction, characterized both experimentally and theoretically using spectral techniques and quantum chemical calculations. Density functional theory (DFT) calculations were used to analyze the molecular geometry, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental values (Saraç, 2022).
Molecular Structure Analysis
X-ray diffraction studies reveal the non-planar structure of the compound with distinct dihedral angles between the thiophene and 1,2,4-triazole rings, alongside hydrogen bonding patterns contributing to its stability in the crystal lattice (Ünver & Tanak, 2018).
Chemical Reactions and Properties
The compound exhibits thiol/thione tautomerism facilitated by proton intramigration, a property analyzed via DFT and supported by various spectroscopic and X-ray crystallography methods. This tautomerism is vital for its chemical reactivity and interaction potential (Aouad et al., 2018).
Physical Properties Analysis
The physical properties of this compound and its derivatives have been extensively investigated through computational and experimental methods, including its crystal structure, vibrational frequencies, and NMR chemical shifts. These studies provide insights into its conformational flexibility and stability (Askerov et al., 2019).
Chemical Properties Analysis
Research has delved into the chemical properties of this compound, exploring its reactions to form various derivatives with potential biological activities. These studies highlight its versatility as a precursor for synthesizing a wide range of compounds (Safonov, Panasenko, & Knysh, 2017).
Scientific Research Applications
Antioxidant and Antiradical Activities
Compounds with the open thiogroup, similar to the one mentioned, demonstrate high indicators of antioxidant and antiradical activities. Their positive impact on the overall condition and biochemical processes in patients who have received high doses of radiation is notable. These compounds are often compared with biogenic amino acids like cysteine for their free SH-group, highlighting their potential in mitigating radiation-induced damage (А. G. Kaplaushenko, 2019).
Broad Biological Activities
1,2,4-Triazole derivatives, including those similar to "4-phenyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione," are recognized for their wide range of biological activities. These activities include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The diversity in their biological activities makes them significant for the development of new pharmaceuticals and therapeutic agents (V. Ferreira et al., 2013).
Versatility in Applications
The versatility of 1,2,4-triazole derivatives extends beyond medicinal applications. They are also used in engineering, metallurgy, and agriculture, serving roles as corrosion inhibitors, pesticides, and additives for fuels and oils. This wide range of applications underscores the potential of these compounds in various industrial and scientific fields (V. Parchenko, 2019).
Potential for New Drug Development
The ongoing research and development of 1,2,4-triazole derivatives, including the structure of interest, highlight their potential as scaffolds for new drug candidates. Their structural features and pharmacological significance are actively being explored for cancer treatment, microbial infections, and other diseases, demonstrating the ongoing interest in leveraging their unique properties for therapeutic purposes (Shima Nasri et al., 2021).
properties
IUPAC Name |
4-phenyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c17-13-15-14-12(9-11-7-4-8-18-11)16(13)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHIDXWELBGNBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

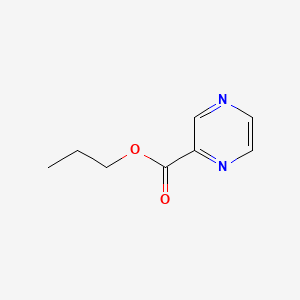
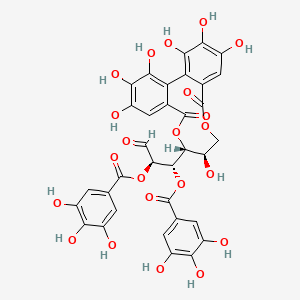
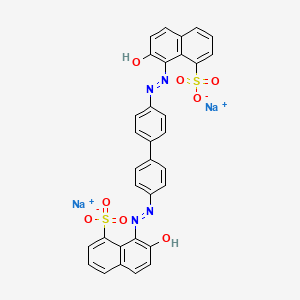
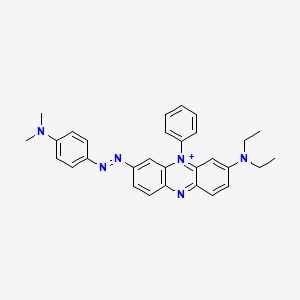
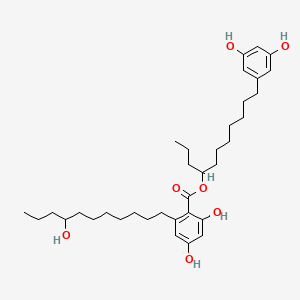
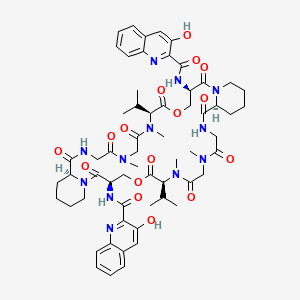
![2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole](/img/structure/B1212531.png)
![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)
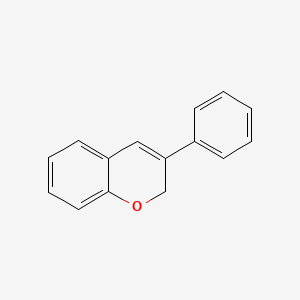

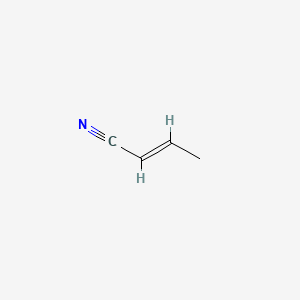
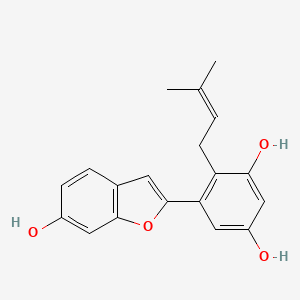
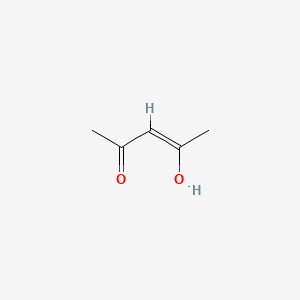
![2-[(3,4-Dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1212542.png)